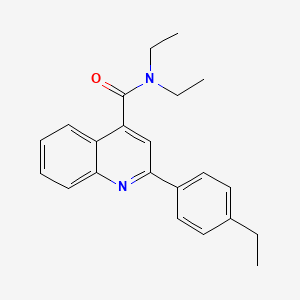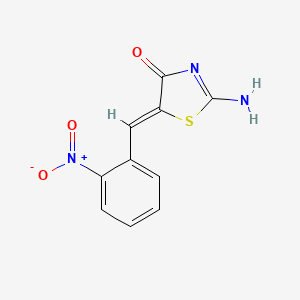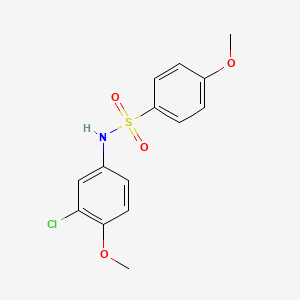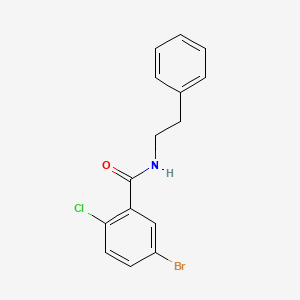
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, commonly known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. The chemical was first developed by the United States Army in 1946 and has since been used by millions of people worldwide.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by blocking the receptors on the insects' antennae that detect carbon dioxide and lactic acid, which are the chemicals that humans and other animals produce when they exhale. DEET may also interfere with the insects' ability to detect other chemicals, such as octenol, which is produced by humans and other mammals.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and other mammals. However, prolonged exposure to high concentrations of DEET can cause skin irritation, eye irritation, and neurological effects, such as headaches and dizziness. Ingestion of DEET can also cause gastrointestinal distress, such as nausea and vomiting.
実験室実験の利点と制限
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical is easy to use and can be applied directly to the skin or clothing. However, DEET has some limitations in the lab experiments. DEET can be difficult to work with due to its low solubility in water and high volatility. The chemical can also be affected by environmental factors, such as temperature and humidity, which can affect its efficacy.
将来の方向性
There are several future directions for research on DEET. One area of research is to develop new and more effective insect repellents that are less toxic and more environmentally friendly than DEET. Another area of research is to investigate the mechanism of action of DEET in more detail to better understand how it works and to identify new targets for insect repellents. Additionally, future research could focus on developing new formulations of DEET that are more stable and easier to use in different environments and conditions.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical has been shown to have low toxicity in humans and other mammals, but prolonged exposure to high concentrations can cause skin irritation, eye irritation, and neurological effects. DEET has some limitations in the lab experiments, but it remains a popular and effective insect repellent. Future research could focus on developing new and more effective insect repellents that are less toxic and more environmentally friendly than DEET.
合成法
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with nitric acid to produce 4-nitroethylbenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with quinolinecarboxylic acid to produce DEET.
科学的研究の応用
DEET is a widely studied chemical that has been extensively researched for its insect repellent properties. The chemical has been used in numerous studies to test its efficacy against various insect species, including mosquitoes and ticks. DEET has also been studied for its potential to repel other arthropods, such as sand flies and black flies.
特性
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-4-16-11-13-17(14-12-16)21-15-19(22(25)24(5-2)6-3)18-9-7-8-10-20(18)23-21/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSLADMWQIGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)